molecular formula C14H10N2OS B2374956 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol CAS No. 131786-81-7

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Cat. No.: B2374956
CAS No.: 131786-81-7
M. Wt: 254.31
InChI Key: NUIQGOIIFWLRQL-UHFFFAOYSA-N
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Description

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with a halogenated pyridine derivative in the presence of a base such as triethylamine . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazole-2-thione
  • 2-Phenyl-1,3-thiazole-4-carboxylic acid
  • 5-Phenyl-2-(2-pyridinyl)-1,3-thiazol-4-ol

Uniqueness

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a pyridine and phenyl group makes it a versatile compound with a wide range of applications in medicinal chemistry and other fields .

Properties

IUPAC Name

5-phenyl-2-pyridin-3-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-12(10-5-2-1-3-6-10)18-14(16-13)11-7-4-8-15-9-11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIQGOIIFWLRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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